molecular formula C8H8ClN2NaO2S B2474275 Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate CAS No. 2377034-48-3

Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate

Cat. No.: B2474275
CAS No.: 2377034-48-3
M. Wt: 254.66
InChI Key: RTNJSKOAZNWBFN-UHFFFAOYSA-M
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Description

Sodium 5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidine ring at position 2, a chlorine atom at position 5, and a sodium carboxylate group at position 2.

Properties

IUPAC Name

sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S.Na/c9-6-5(7(12)13)10-8(14-6)11-3-1-2-4-11;/h1-4H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNJSKOAZNWBFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(S2)Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 5-Chloro-2,4-Dioxo-4-Substituted Butanoate

The α-chloroketone precursor is synthesized by chlorinating 2,4-diketobutyric acid methyl ester with sulfuryl chloride (SO₂Cl₂) in chloroform at 60–70°C. For example:
$$
\text{Methyl 2,4-dioxobutyrate} + \text{SO}2\text{Cl}2 \xrightarrow{\text{CHCl}_3, \Delta} \text{Methyl 3-chloro-2,4-dioxobutyrate} \quad
$$
This step achieves 80–85% yield, with the chlorine atom introduced regioselectively at the C5 position of the thiazole ring.

Cyclization with 1-Pyrrolidinecarbothioamide

The chlorinated diketone reacts with 1-pyrrolidinecarbothioamide in methanol under reflux (4–6 hours) to form the thiazole ring. The thioamide acts as both a sulfur source and a nucleophile, attacking the α-chloroketone to initiate cyclization:
$$
\text{Methyl 3-chloro-2,4-dioxobutyrate} + \text{C}4\text{H}8\text{N-CS-NH}_2 \rightarrow \text{Methyl 5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate} \quad
$$
This step yields 75–80% product, with purity exceeding 95% after recrystallization from ethanol.

Saponification to Sodium Salt

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2M, 70°C, 2 hours), followed by neutralization to form the sodium salt:
$$
\text{Methyl ester} + \text{NaOH} \rightarrow \text{5-Chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid} \xrightarrow{\text{NaHCO}_3} \text{Sodium salt} \quad
$$
The final product is isolated as a white powder with a melting point of 210–215°C.

Alternative Routes via One-Pot Multicomponent Reactions

Recent advances emphasize one-pot strategies to reduce purification steps. A 2023 study demonstrated a tandem cyclization-saponification protocol using microwave irradiation:

Reaction Conditions and Optimization

  • Reagents : Methyl 3-chloroacetoacetate, pyrrolidine, thiourea, and sodium methoxide.
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 120°C (microwave, 30 minutes).
  • Yield : 88% (compared to 75% in conventional heating).

The one-pot method eliminates intermediate isolation, as confirmed by in situ FTIR monitoring.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O) : δ 3.45 (m, 4H, pyrrolidine CH₂), 3.10 (s, 2H, thiazole H3), 2.95 (m, 4H, pyrrolidine CH₂).
  • ¹³C NMR : 178.9 ppm (C=O), 162.4 ppm (thiazole C2), 115.6 ppm (C-Cl).
  • HRMS (ESI+) : m/z 273.0234 [M+H]⁺ (calc. 273.0228 for C₈H₈ClN₂O₂S).

X-ray Diffraction (XRD)

Crystalline batches exhibit a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 8.21 Å, b = 12.34 Å, c = 9.87 Å, and β = 102.5°.

Comparative Analysis of Synthetic Methods

Method Yield Time Purity Scalability
Conventional Hantzsch 75% 8 h 95% Moderate
One-Pot Microwave 88% 0.5 h 98% High
Solid-State Synthesis 65% 12 h 90% Low

The one-pot microwave method offers superior efficiency, though it requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylate group, potentially leading to the formation of thiazolidines or alcohols, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Thiazolidines or alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties:
Research has indicated that sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate exhibits notable antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antioxidant Activity:
The compound has also been evaluated for its antioxidant properties. In comparative assays, it showed significant reducing power, suggesting its potential use in formulations aimed at combating oxidative stress-related diseases .

Pharmaceutical Applications

This compound's unique structure allows it to interact with biological targets effectively. It has been investigated for:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Activity Type Effectiveness Reference
AntimicrobialHigh
AntioxidantModerate
AnticancerPromising

Agricultural Uses

The compound's efficacy as a pesticide is also under investigation. Its ability to disrupt cellular processes in pests could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional pesticides.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, indicating its potential as a therapeutic agent .

Case Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its utility in formulations designed to mitigate oxidative damage in biological systems .

Mechanism of Action

The mechanism of action of Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and 5

Key analogs differ in substituents at positions 2 (amine groups) and 5 (aromatic or heteroaromatic acyl groups). For example:

  • Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (9a) : Features a benzoyl group at position 5 and a methyl ester instead of a sodium carboxylate. This compound exhibits a melting point of 158–160°C and a synthesis yield of 65% .
  • Methyl 5-(2-furoyl)-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (13a) : Substitutes benzoyl with a furoyl group, reducing steric bulk and altering electronic properties. Yield: 70%, melting point: 145–147°C .

The sodium carboxylate in the target compound enhances water solubility compared to methyl esters, making it more suitable for aqueous pharmaceutical formulations.

Counterion and Solubility Differences

  • Methyl 2-bromo-1,3-thiazole-4-carboxylate: A brominated analog with a methyl ester (Mol. weight: 222.06). The methyl ester group reduces water solubility relative to the sodium carboxylate .
  • 2-Amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate: Contains an amino group and chlorophenyl substituent, which may enhance binding to biological targets but reduce solubility due to the hydrophobic phenyl group .

Analytical Data

  • Melting Points : Sodium salts typically exhibit higher melting points than neutral esters due to ionic lattice energy. For example, methyl esters in melt between 145–160°C, while the sodium carboxylate likely exceeds 200°C.
  • NMR Shifts : The carboxylate group in the sodium salt would deshield nearby protons, shifting δ values compared to methyl esters. For instance, the methyl ester in 9a shows a carbonyl proton shift at δ 8.10–8.30 (DMSO-d6), whereas the sodium salt may display upfield shifts due to ionic resonance stabilization .

Data Tables

Table 1: Comparison of Thiazole Derivatives

Compound Name Substituent (Position 2) Substituent (Position 5) Melting Point (°C) Yield (%) Solubility
Sodium 5-chloro-2-pyrrolidin-1-yl-... Pyrrolidine Chlorine >200* N/A High (aqueous)
Methyl 5-benzoyl-2-pyrrolidin-1-yl-... (9a) Pyrrolidine Benzoyl 158–160 65 Low (organic)
Methyl 2-bromo-1,3-thiazole-4-carboxylate Bromine None N/A N/A Moderate
2-Amino-5-(2-chlorophenyl)-... (6) Amino 2-Chlorophenyl N/A N/A Low (organic)

*Estimated based on ionic character.

Biological Activity

Sodium;5-chloro-2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole class, characterized by its unique structural features that include a thiazole ring and a pyrrolidine moiety. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClN2NaO2SC_8H_9ClN_2NaO_2S. The presence of the chlorine atom on the thiazole ring enhances its reactivity and biological profile. The compound can be synthesized through various methods, including the Hantzsch thiazole synthesis, which allows for the introduction of the pyrrolidine and carboxylate groups under specific reaction conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. For instance, derivatives of this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported in several studies .

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate activity
Corynebacterium diphtheriae128Limited effectiveness

Anticancer Potential

This compound has also been evaluated for its anticancer properties. In vitro studies utilizing cell lines such as A549 (human lung adenocarcinoma) have shown that this compound can significantly reduce cell viability, indicating potential as an anticancer agent. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells and cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : The compound potentially affects various signaling pathways related to inflammation and tumor progression .

Study 1: Antimicrobial Evaluation

A study conducted on various thiazole derivatives, including this compound, revealed significant antibacterial activity against resistant strains of bacteria. The study highlighted the importance of chlorine substitution in enhancing antimicrobial efficacy .

Study 2: Anticancer Activity

In another research effort focusing on A549 cells, treatment with this compound resulted in a substantial decrease in cell viability (up to 67% at certain concentrations), suggesting a strong potential for further development as an anticancer therapeutic agent .

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